4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole
Description
Properties
Molecular Formula |
C9H7BrF2N2O |
|---|---|
Molecular Weight |
277.07 g/mol |
IUPAC Name |
4-bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C9H7BrF2N2O/c10-6-1-5(15-3-8(11)12)2-7-9(6)14-4-13-7/h1-2,4,8H,3H2,(H,13,14) |
InChI Key |
SCHRPUOJJZBCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole typically involves several steps, including the bromination of benzimidazole and the introduction of the difluoroethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole
The synthesis of this compound typically involves the bromination of 1H-benzimidazole derivatives followed by the introduction of the difluoroethoxy group. Various synthetic methods have been reported, including microwave-assisted techniques that enhance yields and reduce reaction times. For instance, the combination of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde has been explored as a method for synthesizing related benzimidazole derivatives with promising biological activities .
Antimicrobial Properties
Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, several synthesized 1H-benzimidazole derivatives demonstrated potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL . The introduction of the difluoroethoxy group may enhance these properties due to increased lipophilicity and potential interactions with bacterial membranes.
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. Compounds similar to 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole have shown activity against various cancer cell lines, including breast and colon cancers. Notably, some derivatives have been reported to inhibit RAF kinase, which is crucial for cancer cell proliferation and survival . The IC50 values for these compounds ranged from 1.84 to 10.28 μg/mL, indicating their potential as effective anticancer agents.
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, compounds were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin. The presence of halogen substituents was correlated with enhanced activity against Gram-positive bacteria .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer potential of benzimidazole derivatives revealed that specific compounds could significantly inhibit the growth of cancer cells in vitro. The study utilized molecular docking to identify potential targets such as dihydrofolate reductase and vascular endothelial growth factor receptor 2 . This highlights the versatility of benzimidazole derivatives in targeting multiple pathways involved in cancer progression.
| Compound | Cell Line | IC50 (μg/mL) | Target |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 6.1 ± 0.6 | RAF kinase |
| Compound B | A549 (lung cancer) | 7.3 ± 1.0 | Vascular endothelial growth factor receptor |
| Compound C | HT29 (colon cancer) | 13.4 ± 0.5 | Dihydrofolate reductase |
Mechanism of Action
The mechanism of action of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromine at position 4 is common in analogs for electronic effects and binding affinity .
- Fluorinated Groups : Difluoroethoxy (OCH₂CF₂H) balances lipophilicity and metabolic resistance compared to trifluoromethyl (CF₃) or simple fluorine (F) .
- Steric Effects : Bulkier groups (e.g., CF₃, phenyl) may hinder receptor access but improve target specificity .
Pharmacological Activities
Neuroleptic and Receptor Binding
Antimicrobial and Anticancer Potential
- Morpholin-4-yl derivatives : Show broad-spectrum antifungal and anti-HIV activity due to nitrogen-rich pharmacophores .
- Sulfonamide-substituted benzimidazoles (e.g., 2-n-butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole): Exhibit antiulcer and anticancer properties via tubulin inhibition .
Metabolic Stability
- Difluoroethoxy and trifluoromethyl groups reduce cytochrome P450-mediated degradation, extending half-life in vivo .
Biological Activity
The compound 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole is a derivative of the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their broad pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. They interact with various biological targets such as topoisomerases, kinases, and DNA, leading to their therapeutic effects .
Anticancer Properties
Research indicates that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds containing the benzimidazole moiety have been shown to inhibit topoisomerase I and II enzymes, essential for DNA replication and repair. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that certain benzimidazole derivatives can reduce the viability of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μmol/L) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 17 | Topoisomerase I inhibitor |
| Compound 2 | K562 | 2.68 | Induces apoptosis via intrinsic pathway |
| Compound 3 | HepG-2 | 8.11 | Topoisomerase II inhibitor |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively studied. Compounds have shown activity against a range of pathogens, including bacteria and fungi. For example, the compound exhibited notable antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans.
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 50 |
| Compound B | E. coli | 62.5 |
| Compound C | C. albicans | 250 |
The biological activity of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole can be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase enzymes, disrupting DNA replication in cancer cells.
- DNA Intercalation : It may intercalate into DNA structures, hindering transcription and replication processes.
- Protein Kinase Inhibition : Similar to other benzimidazole derivatives, it could inhibit various protein kinases involved in cellular signaling pathways.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of various benzimidazole derivatives on MDA-MB-231 cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity due to increased lipophilicity and improved interactions with cellular targets .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of a series of benzimidazole derivatives against clinical isolates of bacteria and fungi. The study found that modifications at specific positions on the benzimidazole ring significantly impacted the antimicrobial efficacy .
Q & A
Basic Research Question
- FTIR : Key peaks include C=N stretching (~1611 cm⁻¹) for the benzimidazole ring, C-Br (~590 cm⁻¹), and C-F (~1150 cm⁻¹) .
- NMR : NMR shows aromatic protons at δ 7.36–8.35 ppm, with splitting patterns confirming substitution positions. NMR confirms the difluoroethoxy group (–OCH₂CF₂–) as a triplet .
- HPLC/MS : Used to verify purity (>97%) and molecular ion peaks (e.g., m/z 320.1 [M+H]⁺) .
What advanced pharmacological assays are used to evaluate its receptor-binding affinity?
Advanced Research Question
- Radioligand Binding Assays : For serotonin (5-HT2A) and dopamine (D2) receptors, using transfected cell lines. Example: Compound 7c (structurally analogous) showed a pKi of 1.14 for 5-HT2A/D2, indicating atypical neuroleptic potential .
- In Vitro Functional Assays : Measure cAMP inhibition or β-arrestin recruitment to assess agonism/antagonism .
Experimental Design : Include negative controls (e.g., ketanserin for 5-HT2A) and saturation binding to determine Kd/Bmax values .
How are computational methods like molecular docking applied to study its interactions?
Advanced Research Question
- Docking Software (AutoDock/Vina) : Predict binding modes to target proteins (e.g., EGFR or 5-HT2A). The bromo and difluoroethoxy groups often occupy hydrophobic pockets, while the benzimidazole nitrogen forms hydrogen bonds .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.8, indicating moderate lipophilicity) and toxicity (AMES test for mutagenicity) .
Validation : Compare docking scores (e.g., binding energy ≤ –8 kcal/mol) with experimental IC50 values .
How does crystallographic analysis resolve structural ambiguities in analogs of this compound?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π-π stacking between benzimidazole and fluorobenzene rings, centroid separation ~3.72 Å) .
- Disorder Modeling : For flexible substituents (e.g., difluoroethoxy), partial occupancy refinement resolves electron density ambiguities .
Applications : Structural data guide SAR studies to optimize bioactivity and solubility .
How are contradictions in synthetic yields or bioactivity data addressed?
Advanced Research Question
- Yield Discrepancies : Variations (e.g., 65% vs. 73%) arise from solvent purity (DMSO vs. ethanol), reaction time (12 vs. 18 hours), or catalyst loading .
- Bioactivity Variability : Differences in receptor binding (e.g., 5-HT2A/D2 ratios) may stem from assay conditions (cell line, ligand concentration) or stereochemical impurities .
Resolution : Replicate experiments with standardized protocols and orthogonal characterization (e.g., chiral HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
